

Comparing the biological activity of (5-Methylthiophen-2-yl)methanamine with its analogs

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Compound of Interest

(5-Methylthiophen-2yl)methanamine

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Comparative Analysis of Thiophene Analogs as Dopamine Reuptake Inhibitors

A detailed guide for researchers and drug development professionals on the biological activity of **(5-Methylthiophen-2-yl)methanamine** analogs, focusing on their efficacy as dopamine transporter inhibitors.

Due to a lack of specific biological activity data for **(5-Methylthiophen-2-yl)methanamine**, this guide provides a comparative analysis of a closely related series of thiophene-containing β -phenethylamine derivatives. The data presented here is based on a study investigating their structure-activity relationship as inhibitors of the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain.[1] Thiophene and its derivatives are recognized as "privileged" structures in medicinal chemistry, known for a wide range of biological activities, including effects on the central nervous system.[2]

Quantitative Comparison of Analog Activity

The following table summarizes the in vitro inhibitory activity of various thiophene-containing analogs on dopamine reuptake. The half-maximal inhibitory concentration (IC50) is a measure





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of the potency of a compound in inhibiting a biological function. A lower IC50 value indicates greater potency.



Compound ID	Structure	Ar (Aromatic Group)	R1 (Alkyl Group)	R2 (Amine Group)	IC50 (nM) for Dopamine Reuptake Inhibition
1	2-amino-1- (thiophen-2- yl)ethan-1- one	Thiophen-2-yl	-	NH2	1230.0
2	2- (methylamino)-1-(thiophen- 2-yl)ethan-1- one	Thiophen-2-yl	-	NHCH3	1090.0
3	2- (dimethylami no)-1- (thiophen-2- yl)ethan-1- one	Thiophen-2-yl	-	N(CH3)2	3838.0
5	2-amino-1- (thiophen-2- yl)propan-1- one	Thiophen-2-yl	CH3	NH2	1650.0
6	2- (methylamino)-1-(thiophen- 2-yl)propan- 1-one	Thiophen-2-yl	CH3	NHCH3	878.5
8	2- (dimethylami no)-1- (thiophen-2-	Thiophen-2-yl	CH3	N(CH3)2	> 10000



	yl)propan-1- one				
9	2-amino-1- (thiophen-2- yl)butan-1- one	Thiophen-2-yl	СН2СН3	NH2	360.5
10	2- (methylamino)-1-(thiophen- 2-yl)butan-1- one	Thiophen-2-yl	CH2CH3	NHCH3	947.9
19	2-(pyrrolidin- 1-yl)-1- (thiophen-2- yl)ethan-1- one	Thiophen-2-yl	-	Pyrrolidine	398.6
20	2-(azepan-1- yl)-1- (thiophen-2- yl)ethan-1- one	Thiophen-2-yl	-	Azepane	4594.0

Data sourced from "Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship".[1]

Experimental Protocols

The following is a detailed methodology for the in vitro dopamine reuptake inhibition assay used to generate the data above.

Cell Culture and Transfection:

 Human embryonic kidney (HEK) 293 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.



- Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
- For the dopamine reuptake assay, HEK293 cells were transiently transfected with a plasmid encoding the human dopamine transporter (hDAT).

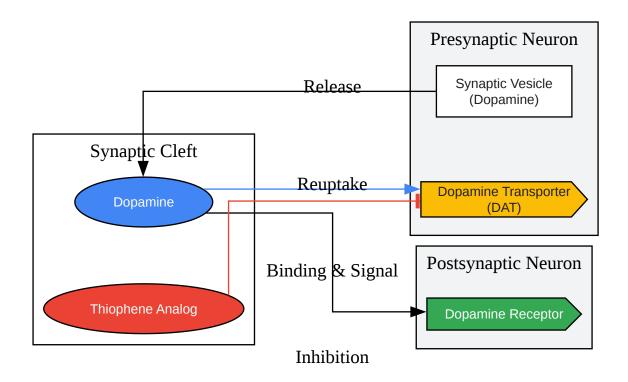
Dopamine Reuptake Assay:

- Transfected HEK293 cells were seeded into 24-well plates coated with poly-L-lysine.
- After 24 hours, the culture medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer.
- Cells were then pre-incubated for 10 minutes at 37°C with various concentrations of the test compounds (the thiophene analogs).
- A mixture of [3H]dopamine (as the radioligand) and unlabeled dopamine was added to each well to initiate the reuptake reaction.
- The incubation was carried out for a specific period (e.g., 10 minutes) at 37°C.
- The reaction was terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular [3H]dopamine.
- The cells were lysed using a lysis buffer (e.g., 1% SDS).
- The radioactivity in the cell lysates, representing the amount of [3H]dopamine taken up by the cells, was measured using a liquid scintillation counter.
- Non-specific uptake was determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR12909).
- The IC50 values were calculated by non-linear regression analysis of the concentrationresponse curves.

Visualizations

The following diagrams illustrate the key biological pathway and the experimental workflow.

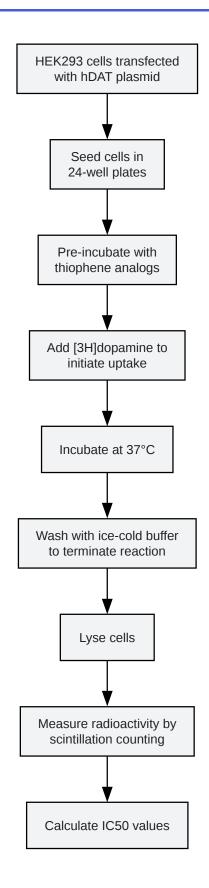




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Caption: Mechanism of dopamine reuptake inhibition by thiophene analogs.





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Caption: Workflow of the in vitro dopamine reuptake assay.



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